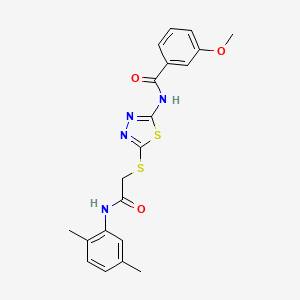

![molecular formula C23H19N5O B2999062 N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CGP-53716 is a small molecule drug that acts as a selective inhibitor of the kinase activity of platelet-derived growth factor receptors. It has been studied for its potential therapeutic applications in diseases involving abnormal cellular proliferation induced by platelet-derived growth factor receptor activation .

Wirkmechanismus

Target of Action

The primary target of CGP-53716 is the Platelet-Derived Growth Factor Receptor (PDGFR) . PDGFR plays a crucial role in cell proliferation and migration, particularly in the context of vascular diseases .

Mode of Action

CGP-53716 acts by inhibiting the tyrosine kinase activity of PDGFR . This inhibition blocks the autophosphorylation of PDGFR, thereby preventing the activation of downstream signaling pathways that lead to cell proliferation and migration .

Biochemical Pathways

The inhibition of PDGFR by CGP-53716 affects several biochemical pathways. It blocks the phosphorylation of mitogen-activated protein kinase (MAPK), which is a key player in transmitting signals from receptors on the cell surface to the DNA in the nucleus . This inhibition also affects the expression of c-Fos protein, a component of the AP-1 transcription factor that regulates cell proliferation and differentiation .

Pharmacokinetics

It is known that the compound is a small molecule drug, which typically have good bioavailability and can easily penetrate cell membranes .

Result of Action

The inhibition of PDGFR by CGP-53716 leads to a decrease in cell proliferation and migration . This has been observed in various cell types, including rat aortic smooth muscle cells and Balb/3T3 fibroblasts . In addition, CGP-53716 has been shown to prevent the development of obliterative bronchiolitis in rat models of lung transplantation .

Action Environment

The efficacy and stability of CGP-53716 can be influenced by various environmental factors. For instance, the stage of vascular maturation can affect the compound’s ability to induce vasodegeneration . Furthermore, the presence of other growth factors, such as Vascular Endothelial Growth Factor (VEGF), can modulate the effects of CGP-53716 .

Biochemische Analyse

Biochemical Properties

CGP-53716 interacts with the PDGF receptor, a protein tyrosine kinase . By inhibiting the tyrosine kinase activity of the PDGF receptor, CGP-53716 can block the signal transduction pathway of PDGF . This interaction is crucial in regulating cellular processes such as cell proliferation and migration .

Cellular Effects

CGP-53716 has significant effects on various types of cells and cellular processes. For instance, it inhibits serum-induced cell growth in rat aortic smooth muscle cells (RASMC), but not in Balb/3T3 fibroblasts . It also blocks PDGF-BB-induced phosphorylation of mitogen-activated protein kinase in RASMC . Furthermore, CGP-53716 inhibits PDGF-BB-induced c-Fos protein expression, which is consistent with the inhibition of PDGF-BB-induced DNA synthesis .

Molecular Mechanism

The molecular mechanism of action of CGP-53716 involves its interaction with the PDGF receptor. CGP-53716 completely blocks PDGF-BB tyrosine receptor autophosphorylation in RASMC and 3T3 cells . This inhibition of the PDGF receptor’s tyrosine kinase activity prevents the receptor from activating downstream signaling pathways that regulate cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CGP-53716 change over time. For example, in rat carotid artery ballooning injury in vivo, the migration of a-actin-positive cells on the luminal side of the internal elastic lamina was decreased with 50 mg/kg/day of CGP-53716 . This indicates that CGP-53716 can have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of CGP-53716 vary with different dosages in animal models. For instance, in rat carotid artery ballooning injury in vivo, a dose of 50 mg/kg/day of CGP-53716 significantly reduced the migration of a-actin-positive cells . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Given its role as a PDGF receptor inhibitor, it likely interacts with enzymes and cofactors involved in the PDGF signaling pathway .

Transport and Distribution

Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .

Subcellular Localization

Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP-53716 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Pyrimidinrings und die anschließende Anlagerung der Phenyl- und Pyridinylgruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von CGP-53716 folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CGP-53716 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können an den Phenyl- oder Pyridinylringen auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CGP-53716, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können. Diese Derivate werden oft untersucht, um die Struktur-Wirkungs-Beziehung zu verstehen und potentere und selektivere Inhibitoren zu entwickeln .

Wissenschaftliche Forschungsanwendungen

CGP-53716 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Kinaseaktivität zu untersuchen und neue Kinaseinhibitoren zu entwickeln.

Biologie: Die Verbindung wird verwendet, um die Rolle von Plättchen-abgeleiteten Wachstumsfaktorrezeptoren in Zellprozessen wie Proliferation, Migration und Differenzierung zu untersuchen.

Medizin: CGP-53716 hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs und anderen Erkrankungen, die eine abnormale Zellproliferation beinhalten.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die Kinaseaktivität abzielen .

Wirkmechanismus

CGP-53716 entfaltet seine Wirkung durch selektive Hemmung der Kinaseaktivität von Plättchen-abgeleiteten Wachstumsfaktorrezeptoren. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalmoleküle und blockiert so die Signaltransduktionswege, die an der Zellproliferation und -migration beteiligt sind. Die Verbindung zielt speziell auf den Plättchen-abgeleiteten Wachstumsfaktorrezeptor Beta und die v-Abl-Kinasen ab .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imatinib: Ein weiterer Kinaseinhibitor, der auf die BCR-ABL-Tyrosinkinase abzielt und bei der Behandlung der chronisch myeloischen Leukämie eingesetzt wird.

Sunitinib: Ein multi-target-Rezeptortyrosinkinase-Inhibitor, der zur Behandlung von Nierenzellkarzinomen und gastrointestinalen Stromatumoren eingesetzt wird.

Sorafenib: Ein Kinaseinhibitor, der auf mehrere Kinasen abzielt, darunter RAF-Kinasen, und zur Behandlung von Leber-, Nieren- und Schilddrüsenkrebs eingesetzt wird

Einzigartigkeit

CGP-53716 ist einzigartig in seiner selektiven Hemmung des Plättchen-abgeleiteten Wachstumsfaktorrezeptor Beta und der v-Abl-Kinasen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren bei verschiedenen Erkrankungen macht. Seine Selektivität und Potenz unterscheiden es von anderen Kinaseinhibitoren, die ein breiteres oder unterschiedliches Zielprofil haben können .

Eigenschaften

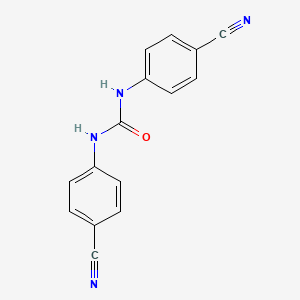

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O/c1-16-9-10-19(26-22(29)17-6-3-2-4-7-17)14-21(16)28-23-25-13-11-20(27-23)18-8-5-12-24-15-18/h2-15H,1H3,(H,26,29)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEJSOXEHKCNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide?

A1: this compound, also known as Imatinib, acts as a potent and selective inhibitor of tyrosine kinases. [] It specifically targets the tyrosine kinase activity of the Bcr-Abl fusion protein, which is responsible for the development of chronic myeloid leukemia (CML). [] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing its activation and subsequent downstream signaling, ultimately leading to the death of leukemia cells. []

Q2: What are the downstream effects of Imatinib inhibiting the PDGF receptor tyrosine kinase?

A3: Inhibiting the PDGF receptor tyrosine kinase with Imatinib disrupts various downstream signaling events. It blocks PDGF-induced phosphorylation of mitogen-activated protein kinase (MAPK) [, ], decreases the expression of c-Fos protein [], and inhibits DNA synthesis induced by PDGF, bFGF, and EGF. [] These effects collectively contribute to the inhibition of cell growth and proliferation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)

![1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2998996.png)